7-(4-fluorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-fluorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29FN6O2 and its molecular weight is 428.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(4-fluorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{24}FN_{5}O_{2}
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Phosphodiesterase Inhibition : Like other xanthine derivatives, it acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for various physiological processes including vasodilation and inhibition of inflammatory responses .
- Adenosine Receptor Antagonism : The compound also exhibits properties as a nonselective adenosine receptor antagonist. This activity can lead to enhanced alertness and reduced sleepiness, making it a candidate for further research in cognitive enhancement .
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of related compounds and derivatives:
- In vitro Studies : A study on structurally similar compounds showed that they acted as competitive inhibitors against specific enzymes involved in neurotransmitter degradation. The IC50 values for these compounds were observed to be in the low micromolar range, indicating potent inhibitory effects .
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 5.0 | Phosphodiesterase Inhibition |
Compound B | 10.0 | Adenosine Receptor Antagonism |
This compound | TBD | TBD |
Study on Neuroprotective Effects
A study published in a pharmacology journal examined the neuroprotective effects of related xanthine derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The protective mechanisms were linked to their ability to modulate intracellular signaling pathways involving cAMP and protein kinase A (PKA) activation .
Clinical Implications
The potential implications of this compound extend into therapeutic areas such as:
- Cognitive Disorders : Due to its adenosine receptor antagonism, it may have applications in treating cognitive decline associated with aging or neurodegenerative diseases.
- Respiratory Conditions : As a phosphodiesterase inhibitor, it could be beneficial in managing conditions like asthma or chronic obstructive pulmonary disease (COPD) by promoting bronchodilation.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O2/c1-15(2)8-9-27-10-12-28(13-11-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-4-6-17(23)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFJOCLTXIZFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.